molecular formula C13H11F3N4 B14180122 4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine CAS No. 851086-24-3

4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine

Cat. No.: B14180122
CAS No.: 851086-24-3
M. Wt: 280.25 g/mol
InChI Key: OHEZKXWFMRBODU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine is an organic compound that belongs to the class of azo compounds It is characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings, one of which is substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine typically involves the following steps:

    Diazotization: Aniline is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-(trifluoromethyl)aniline under basic conditions to form the azo compound.

The reaction conditions for the coupling reaction usually involve maintaining a low temperature (0-5°C) to ensure the stability of the diazonium salt and to promote the formation of the azo bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Flow Reactors: To maintain precise control over reaction conditions and to ensure high yield and purity.

    Purification: Techniques such as recrystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the azo group can yield the corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenation or nitration reactions using reagents like chlorine or nitric acid.

Major Products

    Oxidation: Quinones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biological stain or marker due to its azo structure.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylisocyanate
  • 4-(Trifluoromethyl)phenol
  • 4-(Trifluoromethyl)benzenesulfonyl chloride

Uniqueness

4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine is unique due to its combination of an azo group and a trifluoromethyl substituent. This combination imparts distinct chemical and physical properties, such as enhanced stability and lipophilicity, making it suitable for various applications in research and industry.

Properties

CAS No.

851086-24-3

Molecular Formula

C13H11F3N4

Molecular Weight

280.25 g/mol

IUPAC Name

4-[[4-(trifluoromethyl)phenyl]diazenyl]benzene-1,3-diamine

InChI

InChI=1S/C13H11F3N4/c14-13(15,16)8-1-4-10(5-2-8)19-20-12-6-3-9(17)7-11(12)18/h1-7H,17-18H2

InChI Key

OHEZKXWFMRBODU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N=NC2=C(C=C(C=C2)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.